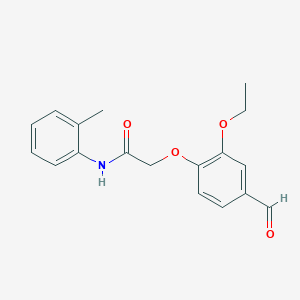

2-(2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide is a chemical entity that can be synthesized and characterized for various applications, including potential biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and studied, which can provide insights into the synthesis, structure, and properties of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an appropriate amine with an acyl chloride or an acid anhydride in the presence of a base. For instance, N-methyl-2-(4-phenoxyphenoxy)acetamide was synthesized using N-methylchloroacetamide and 4-phenoxyphenol with N,N-dimethylformamide (DMF) as the solvent and anhydrous potassium carbonate as the base . The reaction conditions were optimized to achieve a high yield of the desired product. Similarly, the synthesis of 2-(2-formylphenoxy)acetamide was achieved through a solution growth technique, indicating the possibility of tailoring the synthesis process for related compounds .

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of N-methyl-2-(4-phenoxyphenoxy)acetamide was confirmed by IR, MS, and 1H NMR . Additionally, the crystal structure of related compounds can be determined by X-ray crystallography, as demonstrated for 2-(2-formylphenoxy)acetamide .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their functional groups. The presence of a formyl group, as in 2-(2-formylphenoxy)acetamide, suggests the potential for reactions such as nucleophilic addition or condensation with amines . The substitution patterns on the phenyl rings can also influence the reactivity and selectivity of these compounds in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of hydrogen bonding, as observed in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, can affect the solubility and melting points of these compounds . The electronic properties, such as hardness, softness, and charge distribution, can be investigated using density functional theory (DFT) calculations, providing insights into the reactivity of the compound .

Scientific Research Applications

Chemoselective Acetylation for Antimalarial Drug Synthesis

Research by Magadum and Yadav (2018) focused on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This study emphasized the optimization of the process using immobilized lipase, showcasing the compound's relevance in drug synthesis strategies. The findings suggest potential pathways for synthesizing related compounds, including 2-(2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide, for pharmaceutical applications (Magadum & Yadav, 2018).

Environmental and Toxicological Studies

Coleman et al. (2000) investigated the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This study provides insight into the environmental and toxicological aspects of similar compounds, highlighting the importance of understanding the metabolic pathways and potential risks associated with the use of such chemicals in agriculture (Coleman et al., 2000).

Herbicide Radiosynthesis and Metabolism

Latli and Casida (1995) conducted a study on the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener, providing valuable data on the synthesis and metabolic studies of herbicides. This research is crucial for developing safer and more effective agricultural chemicals, including those structurally related to 2-(2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide (Latli & Casida, 1995).

Synthesis and Evaluation of Novel Compounds

Arafat et al. (2022) explored the synthesis of new compounds bearing the N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety for potential applications in various fields, including medicinal chemistry. Such studies underscore the ongoing interest in developing new chemical entities with improved properties and applications (Arafat et al., 2022).

Pharmacological and Herbicidal Activity Studies

Rani et al. (2016) conducted pharmacological assessments of novel acetamide derivatives, highlighting their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This research demonstrates the broad spectrum of applications for compounds with the acetamide group, suggesting areas for further investigation into their efficacy and mechanisms of action (Rani et al., 2016).

properties

IUPAC Name |

2-(2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-3-22-17-10-14(11-20)8-9-16(17)23-12-18(21)19-15-7-5-4-6-13(15)2/h4-11H,3,12H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFYVYMGVARZGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001201453 |

Source

|

| Record name | 2-(2-Ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001201453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide | |

CAS RN |

247592-68-3 |

Source

|

| Record name | 2-(2-Ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247592-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001201453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B1298084.png)

![2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B1298085.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298108.png)